ACE Inhibitory Potency: SDGRG Shows Significantly Lower IC50 Than RGDS and GP in Purified Human ACE Assay
In a head-to-head study, SDGRG inhibited purified human angiotensin-converting enzyme (ACE) with an IC50 of 32.54 µM, compared to 107.16 µM for Arg-Gly-Asp-Ser (RGDS) and 184.71 µM for Gly-Pro (GP). The Ki values were 11.42 µM (SDGRG), 63.44 µM (RGDS), and 260.02 µM (GP), all exhibiting reversible-competitive inhibition [1]. This 3.3-fold lower IC50 versus RGDS and 5.7-fold lower versus GP identifies SDGRG as the most potent ACE inhibitor among the tested bioactive peptides, beyond its classical role as an integrin control.
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 32.54 µM |
| Comparator Or Baseline | RGDS: 107.16 µM; GP: 184.71 µM |
| Quantified Difference | 3.3-fold lower vs RGDS; 5.7-fold lower vs GP |
| Conditions | ACE purified 3575-fold from human serum; Lineweaver-Burk kinetics; lisinopril reference inhibitor (IC50 0.35 nM) |
Why This Matters
Procurement for ACE-related research should prioritize SDGRG over RGDS or GP for inhibitor screening due to its demonstrably higher potency in the same assay system.
- [1] Adanas R, et al. Exploration of inhibitor effect of Gly-Pro (GP), Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG) bioactive peptides on angiotensin-converting enzyme activity purified from human serum. J Biomol Struct Dyn. 2025 Jul;43(10):4901-4909. doi:10.1080/07391102.2024.2306195. PMID: 38247271. View Source
